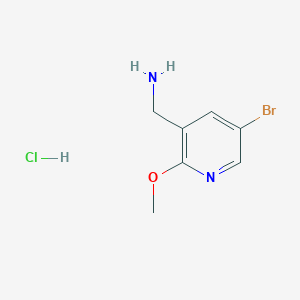

(5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride

Description

Introduction

(5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride serves as an important building block in organic synthesis and medicinal chemistry research. This compound belongs to the class of substituted pyridine derivatives, which are widely recognized for their versatility in pharmaceutical applications and chemical transformations. The presence of multiple functional groups, including a bromine atom, methoxy group, and primary amine functionality, makes this compound particularly valuable for structure-activity relationship studies and drug discovery programs.

The compound exists as a crystalline solid under standard conditions and demonstrates excellent stability when stored appropriately. Its unique structural features contribute to its reactivity profile, making it suitable for various synthetic transformations including cross-coupling reactions, nucleophilic substitutions, and condensation reactions. The hydrochloride salt formation enhances the compound's solubility characteristics and storage stability compared to the free base form.

Research applications of this compound span across multiple scientific disciplines, including pharmaceutical chemistry, materials science, and biological research. The strategic positioning of functional groups on the pyridine ring provides opportunities for selective chemical modifications, allowing researchers to develop novel derivatives with tailored properties. The compound's utility as a synthetic intermediate has made it an essential component in the development of various bioactive molecules and pharmaceutical candidates.

Properties

CAS No. |

887581-33-1 |

|---|---|

Molecular Formula |

C7H9BrN2O |

Molecular Weight |

217.06 g/mol |

IUPAC Name |

(5-bromo-2-methoxypyridin-3-yl)methanamine |

InChI |

InChI=1S/C7H9BrN2O/c1-11-7-5(3-9)2-6(8)4-10-7/h2,4H,3,9H2,1H3 |

InChI Key |

PKFXUPJXWBPWJR-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=N1)Br)CN.Cl |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)CN |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Preparation Methods

Preparation of 5-Bromo-2-methoxypyridine Intermediate

The key intermediate 5-bromo-2-methoxypyridine is commonly prepared as a precursor to the final compound. A well-documented method involves:

- Starting from 2,5-dibromopyridine.

- Reacting with sodium hydroxide and methanol under reflux conditions for about 5 hours.

- This reaction selectively substitutes one bromine with a methoxy group, yielding 5-bromo-2-methoxypyridine with high yield (~98%).

Reaction conditions and yield summary:

| Starting Material | Reagents/Conditions | Time | Yield (%) | Notes |

|---|---|---|---|---|

| 2,5-Dibromopyridine | NaOH, Methanol, Reflux | 5 hrs | 98 | Methoxy substitution at 2-position |

This method provides a high-purity intermediate suitable for further functionalization.

Introduction of the Methanamine Group at the 3-Position

The methanamine substituent at the 3-position is typically introduced via displacement or reduction strategies involving:

- Starting from a 3-halopyridine or 3-nitropyridine derivative.

- Reduction of a nitro group to an amine followed by conversion to the aminomethyl function.

- Alternatively, displacement of a leaving group by (5-bromo-2-methoxypyridin-3-yl)methanamine in nucleophilic substitution reactions.

One example from literature shows the displacement reaction of a 7-chloropyrimidine derivative with (5-bromopyridin-2-yl)methanamine to form related aminomethyl compounds.

Comparative Analysis of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Methoxy substitution | Nucleophilic substitution on 2,5-dibromopyridine with methanol and NaOH | High yield (98%), simple reflux conditions | Requires careful control of substitution |

| Bromination | Direct bromination of 2-methoxypyridine or related derivatives | Straightforward, accessible reagents | Potential for polybromination |

| Aminomethyl group introduction | Displacement of halogen or reduction of nitro group followed by amination | Versatile, allows introduction of amine | Multi-step, requires careful purification |

| Salt formation | Reaction with HCl to form hydrochloride salt | Improves compound stability and handling | Additional step, requires solvent removal |

Research Findings and Optimization Notes

- The methoxy substitution on 2,5-dibromopyridine is highly efficient under reflux with sodium hydroxide and methanol, yielding 5-bromo-2-methoxypyridine with minimal by-products.

- The introduction of the methanamine group via nucleophilic displacement is facilitated by the presence of a good leaving group at the 3-position, often achieved by prior halogenation or nitro substitution and reduction.

- Hydrogenation reduction using Pd/C catalyst is effective for converting nitro groups to amines in related pyridine derivatives, allowing subsequent functionalization.

- The hydrochloride salt formation is a standard step to enhance compound stability and ease of handling, commonly performed by treatment with HCl in organic solvents.

Summary Table of Key Steps

| Step | Reagents/Conditions | Product | Yield / Notes |

|---|---|---|---|

| 2,5-Dibromopyridine → 5-Bromo-2-methoxypyridine | NaOH, Methanol, reflux 5 h | 5-Bromo-2-methoxypyridine | 98% yield, high purity |

| 3-Position functionalization | Halogenation or nitration | 3-Halo or 3-Nitro-5-bromo-2-methoxypyridine | Intermediate for amination |

| Nitro reduction to amine | Pd/C catalyst, hydrogenation, 15–40 °C | 3-Amino-5-bromo-2-methoxypyridine | Efficient reduction step |

| Aminomethyl group installation | Nucleophilic substitution or reductive amination | (5-Bromo-2-methoxypyridin-3-yl)methanamine | Precursor to hydrochloride salt |

| Hydrochloride salt formation | HCl treatment | (5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride | Stable, isolable salt form |

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and bromine atoms.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Coupling: Palladium catalysts and arylboronic acids are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Synthesis

(5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

- Coupling Reactions: It participates in coupling reactions such as Suzuki coupling, facilitating the formation of biaryl compounds.

- Oxidation and Reduction Reactions: The compound can be oxidized to form pyridine N-oxides or reduced to yield amines.

Biological Applications

The compound has been investigated for its potential role as an enzyme inhibitor and receptor ligand, making it significant in biological research. Its interactions with specific molecular targets allow it to act as either an inhibitor or activator depending on the context:

- Enzyme Inhibition: Studies have shown that it can inhibit certain enzymes by binding to their active sites, impacting various biological pathways.

- Receptor Interaction: Its structure enables it to interact with receptors, which is crucial for drug development .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic properties:

- Drug Development: It has been evaluated for potential applications in developing new pharmaceuticals aimed at treating various diseases.

- Therapeutic Properties: Research indicates it may possess anti-inflammatory and antimicrobial activities, contributing to its value in therapeutic applications .

Industrial Applications

The compound finds use in the production of agrochemicals and pharmaceuticals. Its unique combination of functional groups allows for the development of new materials and intermediates in drug synthesis:

Mechanism of Action

The mechanism of action of (5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride

- (5-Bromo-3-methoxypyridin-2-yl)methanol

- 5-Bromo-2-methoxypyridine

Uniqueness

(5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both bromine and methanamine groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications.

Biological Activity

(5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in research and medicine, supported by relevant data and findings.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom, a methoxy group, and a methanamine group. These functional groups contribute to its reactivity and interaction with various biological targets. The synthesis typically involves bromination of 2-methoxypyridine followed by the introduction of the methanamine moiety.

The biological activity of this compound is primarily associated with its role as an enzyme inhibitor and receptor ligand . It can modulate the activity of specific enzymes or receptors by binding to their active sites, which alters their function. This mechanism allows the compound to act as either an inhibitor or an activator depending on the context .

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been explored for its potential to inhibit various enzymes involved in metabolic pathways, contributing to its therapeutic prospects in drug development .

Receptor Interaction

The compound has also been studied for its interactions with specific receptors, which may lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases. Its ability to selectively bind to certain receptors enhances its potential as a drug candidate.

Case Studies and Research Findings

-

Study on Anti-thrombolytic Activity :

A study investigated the anti-thrombolytic properties of pyridine derivatives, including this compound. The results indicated moderate activity against thrombolytic agents, suggesting potential cardiovascular applications . -

Biofilm Inhibition :

Another research focused on the biofilm inhibition capabilities of pyridine derivatives. The findings highlighted that this compound could effectively reduce biofilm formation in bacterial cultures, indicating its usefulness in treating bacterial infections . -

Therapeutic Applications :

The compound has been explored in various therapeutic contexts, including its role in drug development for treating conditions like schizophrenia and metabolic disorders. Its unique structural features allow it to be modified for enhanced efficacy and selectivity against specific targets .

Data Table: Biological Activities Summary

Q & A

Basic: What are the established synthetic routes for (5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride?

Answer:

The synthesis typically involves Buchwald-Hartwig coupling or Suzuki-Miyaura cross-coupling to introduce substituents on the pyridine ring. For example:

- Step 1: Bromination and methoxy substitution at the 2- and 5-positions of pyridine (e.g., starting from 3-bromo-2-methoxypyridine, CAS 13472-85-0) .

- Step 2: Introduction of the methanamine group via reductive amination or boronic acid coupling. A common approach uses tert-butyl carbamate (Boc) protection of the amine, followed by deprotection with HCl to yield the hydrochloride salt .

- Key reagents: Palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride), boronic acids, and Boc-anhydride. Yields vary (11–89%) depending on reaction conditions .

Basic: What analytical methods are used to characterize this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions on the pyridine ring (e.g., methoxy at C2, bromine at C5) and amine proton integration .

- High-Performance Liquid Chromatography (HPLC): Purity assessment (≥95% in research-grade samples) using reverse-phase columns and UV detection .

- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (CHBrClNO) and exact mass (e.g., 261.95 g/mol) .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:

- Microwave-assisted synthesis: Reduces reaction time (e.g., 2 minutes at 140°C under argon) while maintaining high yields (89%) .

- Catalyst selection: Palladium-based catalysts with electron-rich ligands enhance coupling efficiency for brominated intermediates .

- Solvent systems: Polar aprotic solvents (e.g., DMF or dichloromethane) improve solubility of boronic acid intermediates .

- Workflow note: Monitor reaction progress via TLC or inline spectroscopy to minimize side products.

Advanced: How should researchers resolve contradictions in spectroscopic data between batches?

Answer:

- Multi-technique validation: Cross-validate NMR and MS data with computational modeling (e.g., DFT for expected chemical shifts) .

- Impurity profiling: Use LC-MS to identify byproducts (e.g., dehalogenated species or incomplete Boc deprotection) .

- Reference standards: Compare with commercially available pyridine derivatives (e.g., 5-bromo-2-methoxypyridine, CAS 13472-85-0) to confirm positional isomerism .

Advanced: What purification challenges arise, and how are they addressed?

Answer:

- Challenge 1: Co-elution of Boc-protected intermediates with unreacted starting materials.

- Solution: Gradient silica gel chromatography (e.g., 5–50% ethyl acetate/hexane) to separate polar intermediates .

- Challenge 2: Hydroscopicity of the hydrochloride salt.

- Solution: Lyophilization under reduced pressure or recrystallization from ethanol/ether mixtures .

Advanced: How is the compound’s stability assessed under varying storage conditions?

Answer:

- Accelerated stability studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage. Monitor degradation via HPLC .

- Key findings: The hydrochloride salt is stable at −20°C in airtight, amber vials but prone to hydrolysis in aqueous solutions at pH > 7 .

Advanced: What functionalization strategies leverage this compound in drug discovery?

Answer:

- Bromine substitution: Enables cross-coupling (e.g., with aryl boronic acids) to generate biaryl derivatives for kinase inhibitor libraries .

- Primary amine reactivity: Acylation or sulfonylation reactions to create amide/urea analogs for SAR studies .

- Case study: The 5-bromo group was replaced with a tetrazine moiety for click chemistry applications in PROTAC development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.